molecular formula C20H15NO4 B2357247 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide CAS No. 923178-23-8

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

Cat. No. B2357247
M. Wt: 333.343
InChI Key: HNRXBHDEMDHBQO-UHFFFAOYSA-N
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Description

“3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . Several novel sulfonamide hybrids including coumarin and isoxazole group were synthesized in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN, and melting point techniques .


Molecular Structure Analysis

In the title salt, both benzopyran systems are planar . Intermolecular N–H…O hydrogen bonds and a short O–H…O intramolecular hydrogen bond are observed in the structure .


Chemical Reactions Analysis

Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

    Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : The compound is similar to a group of new coumarin derivatives that have been synthesized and tested for their in vitro antimicrobial activity .
    • Method : The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
    • Results : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

    Synthesis Procedures of Coumarin Heterocycles

    • Field : Organic and Pharmaceutical Chemistry
    • Application : The compound is similar to coumarins or benzopyran-2-ones, a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages .
    • Method : The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
    • Results : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

Future Directions

The future directions for this compound could involve further mechanistic studies on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism . The work proposes a computationally-driven strategy for designing and discovering new sulfonamide scaffold for bacterial inhibition .

properties

IUPAC Name

3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBHDEMDHBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

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